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molecular formula C10H8ClNO B8647633 (3-Chloroquinolin-6-yl)methanol

(3-Chloroquinolin-6-yl)methanol

Cat. No. B8647633
M. Wt: 193.63 g/mol
InChI Key: OMPDRWXRGBPPGT-UHFFFAOYSA-N
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Patent
US09290485B2

Procedure details

To a solution of Methyl 3-chloroquinoline-6-carboxylate (145 mg, 0.654 mmol) in THF (6 ml) Lithiumaluminium hydride 1M in THF (0.654 ml, 0.654 mmol) was added slowly at rt. The reaction was stirred for 2 h at rt. Sodium sulfate decahydrate was added to the reaction mixture to destroy the excess of Lithiumaluminium hydride. After 1 h, methanol was added and the fine suspension was filtered off. The filtrate was concentrated under vacuum, to afford crude (3-chloroquinolin-6-yl)methanol. MS (Method V) [M+H]+=194.2.
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.654 mL
Type
solvent
Reaction Step One
Name
Sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12](OC)=[O:13])=[CH:7][CH:6]=2.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([CH2:12][OH:13])=[CH:7][CH:6]=2 |f:1.2.3.4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
145 mg
Type
reactant
Smiles
ClC=1C=NC2=CC=C(C=C2C1)C(=O)OC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.654 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy the excess of Lithiumaluminium hydride
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
methanol was added
FILTRATION
Type
FILTRATION
Details
the fine suspension was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=NC2=CC=C(C=C2C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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